molecular formula C18H19NO3S3 B2574071 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034502-14-0

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2574071
CAS No.: 2034502-14-0
M. Wt: 393.53
InChI Key: ZVXJTLSUKZCGFX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by the presence of thiophene rings, a hydroxyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form a 2,2-di(thiophen-2-yl)ethanol intermediate.

    Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Final Coupling: The final step involves coupling the sulfonamide derivative with m-tolylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the thiophene rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its sulfonamide group is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the presence of thiophene rings.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide exerts its effects depends on its application. In biological systems, the sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites or receptors, thereby inhibiting their function. The thiophene rings may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide: Lacks the thiophene rings, making it less versatile in terms of chemical reactivity.

    N-(2-hydroxy-2,2-diphenylethyl)-1-(m-tolyl)methanesulfonamide: Contains phenyl rings instead of thiophene, which may alter its electronic properties and reactivity.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is unique due to the presence of thiophene rings, which impart distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of advanced materials and in medicinal chemistry for the design of novel therapeutic agents.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S3/c1-14-5-2-6-15(11-14)12-25(21,22)19-13-18(20,16-7-3-9-23-16)17-8-4-10-24-17/h2-11,19-20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXJTLSUKZCGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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